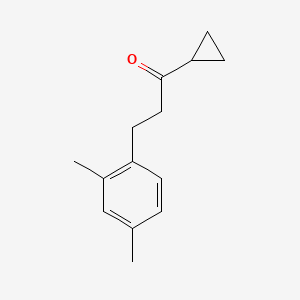
Ethyl-4-oxo-4-(3,4,5-trifluorphenyl)butyrat
Übersicht
Beschreibung
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate (EOPB) is a synthetic compound that has been studied extensively for its potential applications in the field of science and medicine. It is a highly potent compound with a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied as a potential therapeutic agent for a number of diseases, including cancer, arthritis, and infectious diseases. EOPB has also been investigated for its potential use in laboratory experiments, as it can be used to induce a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Kristallographie
Die Verbindung wurde im Bereich der Kristallographie untersucht . Die Kristallstruktur einer ähnlichen Verbindung, Ethyl-2,3,5-trifluor-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoat, wurde analysiert und veröffentlicht . Diese Forschung kann wertvolle Erkenntnisse über die strukturellen Eigenschaften von „Ethyl-4-oxo-4-(3,4,5-trifluorphenyl)butyrat“ liefern.
Antitumoraktivität
Die Verbindung hat potenzielle Anwendungen in der Krebsforschung. Ähnliche Verbindungen, wie z. B. 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-carboxylate und -carboxamide, wurden synthetisiert und auf ihre Wachstumshemmung in menschlichen soliden Tumor- und Leukämie-HL-60-Zelllinien bewertet . Dies legt nahe, dass „this compound“ auch eine potenzielle Antitumoraktivität haben könnte.
Antiproliferative Aktivität
Die Verbindung zeigt signifikante antiproliferative Wirkungen gegen bestimmte Zelllinien . Diese Eigenschaft könnte bei der Entwicklung neuer Behandlungen für Krankheiten nützlich sein, die durch abnormale Zellproliferation gekennzeichnet sind.
Antivirale Aktivität
Verbindungen mit ähnlichen Strukturen haben eine antivirale Aktivität gegen das Newcastle-Disease-Virus gezeigt . Dies legt nahe, dass „this compound“ möglicherweise bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.
Synthesemethoden
Die Verbindung kann mit verschiedenen Methoden synthetisiert werden. Zum Beispiel kann sie durch die Dampfdiffusionsmethode hergestellt werden . Das Verständnis dieser Synthesemethoden kann bei der großtechnischen Produktion der Verbindung für Forschungs- oder therapeutische Zwecke hilfreich sein.
Löslichkeit
Die Verbindung zeigt eine deutlich verbesserte Wasserlöslichkeit . Diese Eigenschaft ist entscheidend für ihre potenzielle Verwendung in Medikamententransportsystemen.
Biochemische Analyse
Biochemical Properties
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and transferases. The trifluorophenyl group can enhance the compound’s binding affinity to these enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For instance, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can result in toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by dehydrogenases and transferases, leading to the formation of intermediate metabolites. These metabolic pathways can influence the overall activity and effects of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate in biological systems. Additionally, the presence of the trifluorophenyl group can affect the compound’s metabolic stability and rate of degradation .
Transport and Distribution
The transport and distribution of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can impact its activity and effects on cellular function .
Subcellular Localization
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can localize to specific subcellular compartments, such as the cytoplasm, nucleus, or mitochondria. The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. The activity and function of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate can vary depending on its localization within the cell. For example, its interaction with nuclear proteins can affect gene expression, while its presence in the mitochondria can influence cellular metabolism .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQXXBFZFLIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645589 | |
| Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-49-3 | |
| Record name | Ethyl 3,4,5-trifluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















